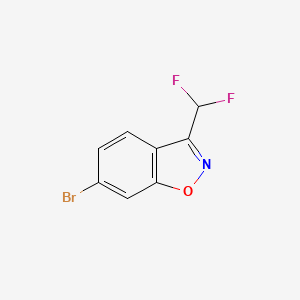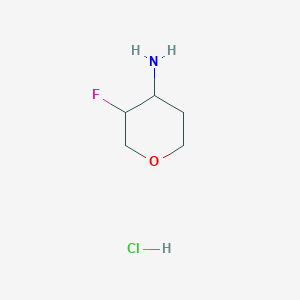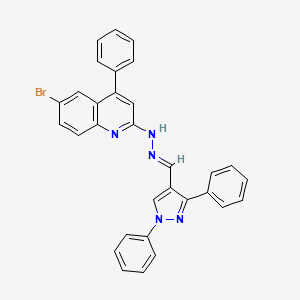
(E)-6-bromo-2-(2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6-bromo-2-(2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-phenylquinoline is a useful research compound. Its molecular formula is C31H22BrN5 and its molecular weight is 544.456. The purity is usually 95%.
BenchChem offers high-quality (E)-6-bromo-2-(2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-phenylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-6-bromo-2-(2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-phenylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The compound’s cytotoxic potential has been investigated against human breast cancer cell lines (such as MCF-7). Researchers synthesized a series of novel derivatives based on this compound and evaluated their in vitro cell viability. Notably, compounds 8j (with R1 = OMe and R3 = NO₂) and 8e (with R3 = CF₃) demonstrated remarkable cytotoxic activity, surpassing the standard drug cisplatin. These findings suggest that this compound could be explored further as a potential anticancer agent .
Antimicrobial Properties
Another avenue of research involves the antimicrobial properties of related compounds. For instance, (E)-substituted N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine derivatives have been synthesized and studied for their antimicrobial potential. Structural elucidation and characterization techniques (FTIR, NMR, mass spectroscopy, and elemental analysis) were employed to assess their efficacy .
Photovoltaic Applications
The compound’s highly conjugated polyaromatic structure makes it intriguing for potential use in photovoltaic devices. Researchers have synthesized tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4’-aminobiphenyl}amine, which incorporates a pyrazole motif. While this specific compound may not be identical to the one , it highlights the broader interest in pyrazole-containing structures for photovoltaic applications .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant antimicrobial therapeutic effects .
Mode of Action
It is known that similar compounds interact with their targets to inhibit their function, leading to their antimicrobial effects .
Biochemical Pathways
Similar compounds are known to interfere with the biochemical pathways of microorganisms, leading to their death .
Pharmacokinetics
Similar compounds have been reported to exhibit significant cell viability at various concentrations .
Action Environment
It is known that environmental factors such as ph, temperature, and presence of other substances can affect the action of similar compounds .
properties
IUPAC Name |
6-bromo-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-4-phenylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22BrN5/c32-25-16-17-29-28(18-25)27(22-10-4-1-5-11-22)19-30(34-29)35-33-20-24-21-37(26-14-8-3-9-15-26)36-31(24)23-12-6-2-7-13-23/h1-21H,(H,34,35)/b33-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBMXVSNEUBQLZ-FMFFXOCNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)NN=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)N/N=C/C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride](/img/structure/B2533796.png)
![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2533797.png)
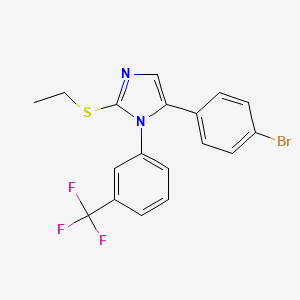
![6-(2-Chloroacetyl)-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one](/img/structure/B2533799.png)
![N-(1,3-Benzothiazol-2-ylmethyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2533800.png)
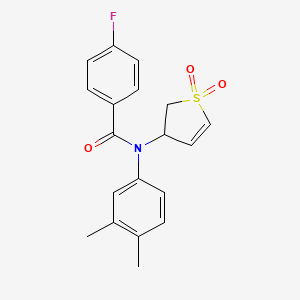
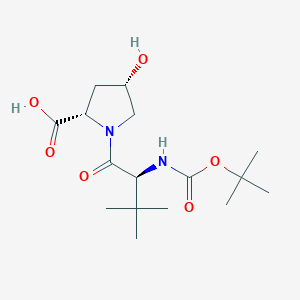
![2,2-Dimethyl-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B2533803.png)

![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide](/img/structure/B2533807.png)
![4-{[(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-yliden)amino]methyl}benzenecarboxylic acid](/img/structure/B2533809.png)

